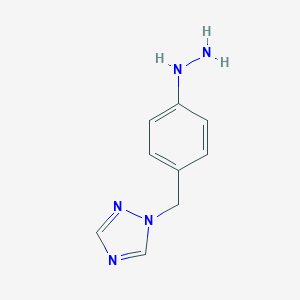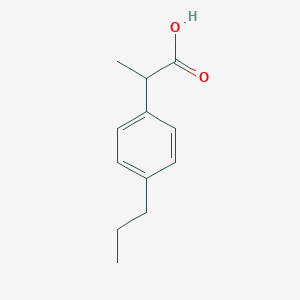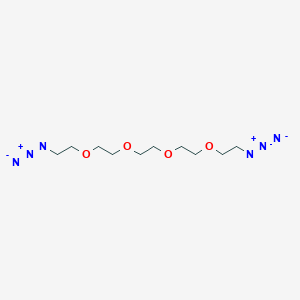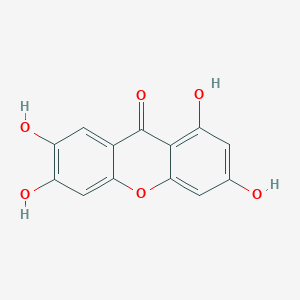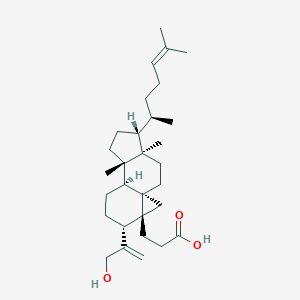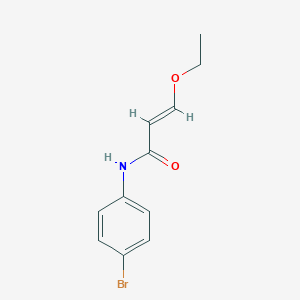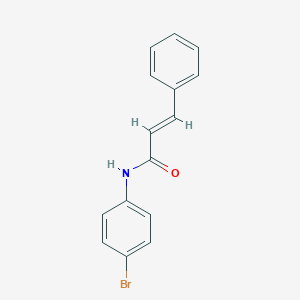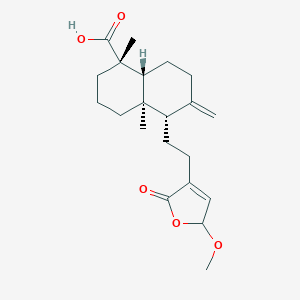
15-メトキシピヌソリド酸
概要
説明
プレニラミン乳酸塩は、電位依存性カルシウムチャネル遮断薬として機能する低分子薬です。 当初は狭心症の治療に用いられていましたが、心房細動の懸念から後に市場から撤退しました 。この化合物は、様々な生理学的プロセスにおいて重要な役割を果たすカルシウムチャネルを調節する能力で知られています。
科学的研究の応用
Prenylamine lactate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium homeostasis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new calcium channel blockers and related pharmaceuticals .
作用機序
プレニラミン乳酸塩は、電位依存性カルシウムチャネルを遮断することによりその効果を発揮し、細胞へのカルシウム流入を減少させます。この作用により、細胞内カルシウム濃度が低下し、筋肉収縮や神経伝達物質の放出など、様々な細胞プロセスに影響を与えます。 この化合物は、心筋カテコールアミン貯蔵を枯渇させ、治療効果にさらに貢献します .
類似化合物:
ベラパミル: 心血管疾患の治療に用いられる別のカルシウムチャネル遮断薬です。
ジルチアゼム: 同様の治療用途を持つカルシウムチャネル遮断薬です。
ニフェジピン: 高血圧と狭心症に用いられるジヒドロピリジン系カルシウムチャネル遮断薬です .
ユニークさ: プレニラミン乳酸塩は、カルシウムチャネル遮断とカテコールアミン枯渇を組み合わせた二重の作用機序によってユニークです。 この二重の作用は、主にカルシウムチャネル阻害に焦点を当てている他のカルシウムチャネル遮断薬とは異なります .
生化学分析
Biochemical Properties
15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of 15-Methoxypinusolidic acid on microglial cells .
Cellular Effects
15-Methoxypinusolidic acid has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .
Molecular Mechanism
At the molecular level, 15-Methoxypinusolidic acid exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that 15-Methoxypinusolidic acid suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 15-Methoxypinusolidic acid in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .
Metabolic Pathways
It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .
準備方法
合成経路と反応条件: プレニラミン乳酸塩は、3,3-ジフェニルプロピルアミンと乳酸を反応させる多段階プロセスによって合成することができます。 反応は通常、エタノールなどの溶媒中で行われ、完全な反応を確保するために還流条件下で行われます .
工業的製造方法: 工業的な設定では、プレニラミン乳酸塩の製造には、同様の反応条件を用いた大規模合成が用いられますが、収率と純度を高めるために最適化されたパラメータが用いられます。 このプロセスには、最終製品が医薬品規格を満たすことを保証するための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類: プレニラミン乳酸塩は、以下を含む様々な化学反応を起こします。
酸化: プレニラミン乳酸塩は酸化されてヒドロキシル化誘導体を生成することができます。
還元: この化合物は還元されてアミン誘導体を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: ヒドロキシル化プレニラミン誘導体。
還元: アミン誘導体。
置換: 置換プレニラミン誘導体.
4. 科学研究アプリケーション
プレニラミン乳酸塩は、様々な分野におけるその用途について広く研究されています。
化学: カルシウムチャネル遮断薬を研究するためのモデル化合物として使用されます。
生物学: 細胞内カルシウム恒常性に対する影響について調査されています。
医学: 心血管疾患における潜在的な治療効果について探求されています。
類似化合物との比較
Verapamil: Another calcium channel blocker used to treat cardiovascular diseases.
Diltiazem: A calcium channel blocker with similar therapeutic applications.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina .
Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .
特性
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREKSZUASHFFQA-OBNOUSFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?
A1: 15-Methoxypinusolidic acid (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []
Q2: How does 15-Methoxypinusolidic acid exert its neuroprotective effects?
A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.
Q3: Has 15-Methoxypinusolidic acid been identified in other plant sources besides Biota orientalis?
A3: Yes, 15-Methoxypinusolidic acid has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.
Q4: Are there any studies investigating the potential of 15-Methoxypinusolidic acid for treating specific diseases?
A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []
Q5: What analytical techniques are used to identify and quantify 15-Methoxypinusolidic acid?
A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []
Q6: Are there any known interactions of 15-Methoxypinusolidic acid with biological systems beyond its target?
A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


